molecular formula C8H8ClFN2 B1425675 1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine CAS No. 1266157-97-4

1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine

Cat. No.: B1425675
CAS No.: 1266157-97-4
M. Wt: 186.61 g/mol
InChI Key: HSJSUKUTWFKXEE-UHFFFAOYSA-N
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Description

1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine is a cyclopropane-containing amine derivative featuring a pyridine ring substituted with chlorine at position 5 and fluorine at position 2. This compound is structurally tailored for applications in medicinal chemistry, particularly as a building block for enzyme inhibitors (e.g., BACE1) or receptor-targeting agents.

Properties

IUPAC Name

1-(5-chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2/c9-5-3-6(10)7(12-4-5)8(11)1-2-8/h3-4H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJSUKUTWFKXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=C(C=C(C=N2)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine can be synthesized through several synthetic routes. One common method involves the reaction of 5-chloro-3-fluoropyridin-2-ylamine with a suitable cyclopropanating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications or as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It can serve as a precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

  • Biology: In biological research, the compound can be used to study the effects of fluorine and chlorine substituents on biological systems. It may also be employed in the development of new bioactive compounds.

  • Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its unique structure may contribute to the design of novel therapeutic agents with improved efficacy and safety profiles.

  • Industry: In the chemical industry, this compound can be used in the production of various chemical products, including intermediates for the synthesis of more complex compounds.

Mechanism of Action

The mechanism by which 1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural Analogs with Pyridine/Pyrimidine Cores

The following table summarizes key structural analogs and their differences:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key References
1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine Pyridine 5-Cl, 3-F, cyclopropanamine C₈H₇ClF₂N₂ ~216.6 (estimated)
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)cyclopropanamine Pyridine 3-Cl, 5-CF₃, cyclopropanamine C₉H₈ClF₃N₂ 236.62
1-(5-Chloropyrimidin-2-yl)cyclopropan-1-amine Pyrimidine 5-Cl, cyclopropanamine C₆H₆ClN₃ 155.58
1-(3-Chloropyridin-2-yl)cyclopropan-1-amine Pyridine 3-Cl, cyclopropanamine C₇H₇ClN₂ 154.60

Key Observations:

  • Substituent Effects : The 5-Cl/3-F substitution in the target compound balances electronegativity and steric bulk, contrasting with the bulkier 5-CF₃ group in the analog from , which increases lipophilicity (logP) but may reduce solubility .

Physicochemical Properties

Property Target Compound 1-(3-Chloro-5-CF₃-pyridin-2-yl) Analog 1-(5-Chloropyrimidin-2-yl) Analog
logP (estimated) ~1.8 ~2.5 ~1.2
H-Bond Donors 1 (NH₂) 1 (NH₂) 1 (NH₂)
H-Bond Acceptors 4 (2N, 2F) 5 (2N, 3F) 3 (3N)
Polar Surface Area ~35 Ų ~35 Ų ~41 Ų

Analysis :

  • The target compound’s fluorine substituents enhance electronegativity, improving interactions with polar enzyme active sites compared to non-fluorinated analogs .
  • The pyrimidine analog’s higher polar surface area may improve solubility but reduce membrane permeability .

Challenges :

  • Fluorine introduction requires careful control to avoid side reactions (e.g., dehalogenation) .
  • Cyclopropane ring strain may complicate purification .

Biological Activity

1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine (CAS Number: 1266157-97-4) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is C8H8ClFN2, with a molecular weight of 186.61 g/mol. It features a cyclopropanamine structure substituted with a chlorofluoropyridine moiety, which is crucial for its biological activity.

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC8H8ClFN2
Molecular Weight186.61 g/mol
CAS Number1266157-97-4
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropylamine with appropriate pyridine derivatives under controlled conditions to ensure high purity and yield. Various synthetic routes have been reported, emphasizing the importance of optimizing reaction conditions for achieving desired biological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the pyridine ring have shown promising results as inhibitors of various kinases involved in cancer progression.

Case Study:
A study demonstrated that a related compound inhibited FGFR1 (Fibroblast Growth Factor Receptor 1) with an IC50 value of 15 nM, showcasing its potential as an anticancer agent. The structure activity relationship analysis indicated that the presence of halogen substituents enhances potency against cancer cell lines .

Neuropharmacological Effects

There is growing interest in the neuropharmacological effects of pyridine derivatives. Research has shown that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.

Research Findings:
In vitro studies have revealed that certain derivatives can act as selective modulators of dopamine receptors, influencing pathways associated with mood and cognition . The binding affinity and selectivity profiles suggest that these compounds could be further explored for treating conditions like Parkinson's disease.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyridine ring significantly affect the biological activity of the compound. For example:

  • Chlorine and Fluorine Substituents: The presence of electron-withdrawing groups like chlorine and fluorine enhances receptor binding affinity.

Table 2: SAR Insights

SubstituentEffect on Activity
ChlorineIncreases potency against kinases
FluorineEnhances receptor selectivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine
Reactant of Route 2
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1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropan-1-amine

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